4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid
Overview
Description
4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H16O3 It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a p-tolyl group, along with a ketone functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with p-tolylacetic acid under acidic conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the p-tolylacetic acid acts as the acylating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the concentration of reactants and catalysts. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and carboxylic acid functional groups enable it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, modulate signaling pathways, and interact with cellular receptors, thereby exerting its effects on biological systems.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the ketone and p-tolyl groups, making it less versatile in chemical reactions.
4-Oxo-1-(P-methylphenyl)cyclohexanecarboxylic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.
4-Oxo-1-(P-ethylphenyl)cyclohexanecarboxylic acid: Another analog with an ethyl group instead of a methyl group, affecting its chemical properties.
Uniqueness: 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications and interactions in various scientific and industrial contexts.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10-2-4-11(5-3-10)14(13(16)17)8-6-12(15)7-9-14/h2-5H,6-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJQKWIMCAZJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607357 | |
Record name | 1-(4-Methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887978-52-1 | |
Record name | 1-(4-Methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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